An In-depth Technical Guide to 4-Chlorobenzo[d]thiazole-2-thiol: Properties, Synthesis, and Biological Relevance
An In-depth Technical Guide to 4-Chlorobenzo[d]thiazole-2-thiol: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzo[d]thiazole-2-thiol, identified by the CAS number 1849-65-6, is a halogenated heterocyclic compound belonging to the benzothiazole class.[1] This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer properties.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological applications of 4-Chlorobenzo[d]thiazole-2-thiol, with a focus on its relevance in the context of cancer drug development as a potential inhibitor of key signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Chlorobenzo[d]thiazole-2-thiol is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Reference(s) |
| CAS Number | 1849-65-6 | [1] |
| Molecular Formula | C₇H₄ClNS₂ | [1] |
| Molecular Weight | 201.70 g/mol | [1] |
| Appearance | Orange solid | [3] |
| Melting Point | 209-210 °C | [3] |
| Boiling Point | 329 °C (Predicted) | |
| Density | 1.60 g/cm³ (Predicted) | |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, ether, and benzene. | [4] |
| pKa | 8.61 ± 0.20 (Predicted) |
Spectroscopic Data:
| Technique | Data | Reference(s) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 13.97 (s, 1H), 7.67 (d, J= 8.0 Hz, 1H), 7.48 (d, J= 7.5 Hz, 1H), 7.30 (t, J= 8.0 Hz, 1H) | [3] |
| ¹³C NMR (126 MHz, DMSO-d₆) | δ 191.6, 139.2, 127.7, 125.6, 121.0, 116.3 | [3][5] |
| FT-IR | A weak band around 2550 cm⁻¹ (S-H stretching) is expected. | [6] |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 201, with a characteristic [M+2]⁺ isotope peak for chlorine. Fragmentation may involve the loss of the thiol group. | [2] |
Synthesis and Purification
The synthesis of 4-Chlorobenzo[d]thiazole-2-thiol can be achieved through the reaction of 3-chloroaniline with carbon disulfide and sulfur, a method adapted from the synthesis of related benzothiazole-2-thiols.
Experimental Protocol: Synthesis of 4-Chlorobenzo[d]thiazole-2-thiol
Materials:
-
3-Chloroaniline
-
Carbon disulfide (CS₂)
-
Sulfur powder
-
Dimethylformamide (DMF) (optional, as solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Equipment:
-
High-pressure autoclave with magnetic stirring and temperature control
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 3-chloroaniline, carbon disulfide, and sulfur powder. An organic solvent such as DMF can be used, or the reaction can be performed neat.
-
Reaction Conditions: Seal the autoclave and heat the mixture to a specified temperature (e.g., 250 °C) under pressure for several hours. The exact temperature and time will need to be optimized.
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. The crude product is then treated with an aqueous solution of sodium hydroxide to dissolve the thiol and remove sulfur impurities. The aqueous layer is separated and acidified with hydrochloric acid to precipitate the 4-Chlorobenzo[d]thiazole-2-thiol.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[7][8]
Caption: Generalized workflow for the synthesis of 4-Chlorobenzo[d]thiazole-2-thiol.
Biological Relevance and Signaling Pathways
Benzothiazole derivatives are recognized for their potential as anticancer agents, often acting through the inhibition of critical signaling pathways involved in tumor growth and proliferation.[2] 4-Chlorobenzo[d]thiazole-2-thiol serves as a key intermediate for the synthesis of more complex molecules designed to target specific kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by benzothiazole derivatives.
BRAF Kinase Signaling Pathway
BRAF is a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene can lead to a constitutively active protein, resulting in uncontrolled cell growth and proliferation. BRAF is a significant target in the treatment of various cancers, particularly melanoma.
Caption: The BRAF/MAPK signaling cascade and the inhibitory action of benzothiazole compounds.
Experimental Protocols for Biological Evaluation
To assess the potential of 4-Chlorobenzo[d]thiazole-2-thiol derivatives as anticancer agents, a series of in vitro assays are typically performed.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method to determine the inhibitory activity of a compound against a specific kinase, such as VEGFR-2 or BRAF.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2 or BRAF)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Apoptosis Assay using Annexin V Staining
This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compound
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed the cancer cells in a multi-well plate and treat them with various concentrations of the test compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in the binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the untreated control.
Caption: A typical workflow for an Annexin V apoptosis assay.
Conclusion
4-Chlorobenzo[d]thiazole-2-thiol is a valuable building block in the design and synthesis of novel therapeutic agents, particularly in the field of oncology. Its benzothiazole core is a privileged structure that can be derivatized to target key proteins in cancer-related signaling pathways, such as VEGFR-2 and BRAF kinase. The information provided in this technical guide, including its physicochemical properties, synthesis, and relevant biological evaluation protocols, serves as a comprehensive resource for researchers and drug development professionals working with this and related compounds. Further investigation into the specific inhibitory activities and mechanisms of action of 4-Chlorobenzo[d]thiazole-2-thiol derivatives will be crucial in realizing their full therapeutic potential.
References
- 1. 4-Chlorobenzoic acid(74-11-3) 1H NMR [m.chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. youtube.com [youtube.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
